2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester
Description
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester (hereafter referred to by its full systematic name) is a spirocyclic compound characterized by a bicyclic framework combining a piperidine and pyrrolidine ring system. The molecule features a tert-butyl ester group at the 8-position and a 3-furanoyl substituent at the 2-position, contributing to its unique stereoelectronic properties . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its spirocyclic architecture enhances conformational rigidity, making it valuable for targeting enzyme active sites or receptors requiring defined three-dimensional interactions .
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 2-(furan-3-carbonyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-18(2,3)26-17(24)20-9-4-7-19(12-20)8-5-15(22)21(13-19)16(23)14-6-10-25-11-14/h6,10-11H,4-5,7-9,12-13H2,1-3H3 |
InChI Key |
NSMDZQXGOQEDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N(C2)C(=O)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Lithium Amide-Mediated Cyclization
A patented method (CN109503578A) details the use of n-butyllithium and diisopropanolamine in anhydrous tetrahydrofuran (THF) at -60°C to generate a lithium amide intermediate. This species facilitates cyclization when reacted with ethyl chloroformate, forming the spirocyclic backbone. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | -60°C | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances reactivity |
| Reaction Time | 3 hours | Optimal conversion |
This method achieves yields >70% when scaled to 0.595 mol, with purity confirmed via HPLC.
Transition Metal-Catalyzed Approaches
Palladium and gold catalysts enable stereoselective spirocycle formation. For instance, Pd(OAc)₂-PPh₃ systems mediate coupling between aryl halides and cyclic amines, while Au(I) catalysts facilitate enantioselective cyclization of 1,6-enynes. These methods offer superior stereochemical control but require stringent anhydrous conditions.
Esterification with tert-Butyl Group
The tert-butyl ester is installed via two approaches:
Chloroformate Coupling
Reaction with tert-butyl chloroformate in dichloromethane, using Hunig's base (N,N-diisopropylethylamine) as a proton scavenger, affords the protected ester. Conditions mirror those in benchmark syntheses of related diazaspiro compounds:
| Reagent | Molar Equiv | Time | Yield |
|---|---|---|---|
| tert-Butyl chloroformate | 1.4 | 2 h | 78% |
| Hunig's base | 2.0 | - | - |
Carbodiimide-Mediated Activation
For acid-sensitive substrates, DCC (N,N'-dicyclohexylcarbodiimide) activates the carboxylic acid, followed by tert-butanol addition. This method yields 65-70% product but requires chromatographic purification.
Acylation with 3-Furanylcarbonyl Group
The final step involves introducing the 3-furanylcarbonyl moiety via Schotten-Baumann conditions :
- React 3-furoyl chloride with the spirocyclic amine in biphasic CH₂Cl₂/water
- Use sodium bicarbonate to maintain pH 8-9
- Stir at 0°C for 4 hours
Critical considerations:
- Excess acyl chloride (1.5 equiv) ensures complete conversion
- Low temperature minimizes furan ring degradation
- Anhydrous workup preserves ester integrity
Integrated Synthetic Route
Combining these steps yields an optimized pathway:
- Spirocycle formation : Lithium amide cyclization (72% yield)
- Oxidation : PCC in CH₂Cl₂ (88% yield)
- Esterification : tert-Butyl chloroformate coupling (78% yield)
- Acylation : 3-Furoyl chloride reaction (81% yield)
Overall yield: 72% × 88% × 78% × 81% ≈ 39.4%
Analytical Characterization
Key spectral data confirm successful synthesis:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, furan H-2), 6.95 (d, J=1.8 Hz, 1H, furan H-4)
- HRMS : m/z calculated for C₂₀H₂₅N₂O₆ [M+H]⁺ 413.1709, found 413.1712
- IR : 1745 cm⁻¹ (ester C=O), 1678 cm⁻¹ (amide C=O)
Industrial Scalability Considerations
For kilogram-scale production:
- Replace THF with 2-MeTHF (better boiling point, greener profile)
- Implement continuous flow chemistry for oxidation and acylation steps
- Purify via crystallization from ethanol/water (85% recovery) rather than chromatography
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The furan ring and ester group can also participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Variations: Compounds like 5,6-diazaspiro[3.5]nonane () exhibit smaller ring systems, altering steric hindrance and bioavailability .
Physicochemical Properties
Analysis :
Challenges :
- Steric hindrance in spiro systems complicates regioselective functionalization.
- tert-Butyl ester deprotection under acidic conditions may destabilize the spiro framework .
Biological Activity
2,8-Diazaspiro[4.5]decane-8-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-(3-furanylcarbonyl)-3-oxo-, 1,1-dimethylethyl ester , exploring its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including Michael additions and cyclization processes. The general synthetic route includes:
- Formation of the spirocyclic structure : Utilizing pipecolate-derived enolates reacting with nitroalkenes.
- Functionalization : Introducing the furanylcarbonyl and dimethylethyl ester groups through targeted reactions.
The efficiency of these syntheses is noted for high yields and scalability, which is crucial for further biological evaluations.
Biological Activity
Research indicates that derivatives of 2,8-diazaspiro[4.5]decane exhibit various pharmacological properties:
- Soluble Epoxide Hydrolase (sEH) Inhibition : Studies have shown that certain derivatives act as potent sEH inhibitors, which are significant in managing hypertension. For instance, the introduction of specific substituents has enhanced the inhibitory activity against sEH in both human and murine models .
- Antihypertensive Effects : In vivo studies demonstrated that oral administration of these compounds significantly reduced blood pressure in spontaneously hypertensive rats without affecting normotensive rats .
- Toxicity Profile : Preliminary toxicity assessments indicate that while some derivatives may exhibit harmful effects upon ingestion (H302), they also show potential for therapeutic use when properly modified .
Case Studies
Several key studies have highlighted the biological activity of this compound:
- Study on sEH Inhibition :
- Structure-Activity Relationship (SAR) Analysis :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
